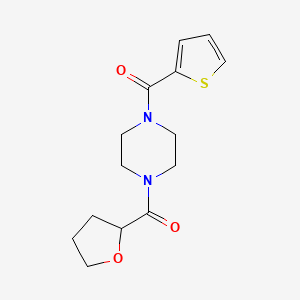![molecular formula C19H21NO2 B4181896 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine](/img/structure/B4181896.png)
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine
Descripción general
Descripción
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine, also known as BPP, is a synthetic compound that has been studied for its potential therapeutic applications. It is a prodrug that is converted into an active compound in the body, which acts on specific receptors to produce its effects.
Mecanismo De Acción
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine acts on specific receptors in the body, including the angiotensin II type 1 receptor and the Mas receptor. It is converted into an active compound, which binds to these receptors and produces its effects. 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration and context.
Biochemical and Physiological Effects:
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and antioxidant effects. It has also been shown to improve cardiac function and reduce blood pressure in animal models of hypertension and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively low potency and selectivity for its target receptors.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases such as diabetes and cancer, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine in humans.
Aplicaciones Científicas De Investigación
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure. It has been shown to have vasodilator effects, which can help to reduce blood pressure and improve cardiac function. 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine has also been studied for its potential anti-inflammatory and antioxidant effects, which may have implications for the treatment of other diseases such as diabetes and cancer.
Propiedades
IUPAC Name |
2-(4-phenylphenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15(19(21)20-13-5-6-14-20)22-18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-4,7-12,15H,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWOWAYWVWKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B4181828.png)

![methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4181850.png)
![1-(3-ethoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4181858.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide](/img/structure/B4181859.png)
![1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine](/img/structure/B4181865.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)
![2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181878.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181883.png)

![4-[1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-yl]-2-(4-methoxy-3-methylphenyl)pyridine](/img/structure/B4181897.png)
![5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4181904.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-phenylpiperazine](/img/structure/B4181905.png)